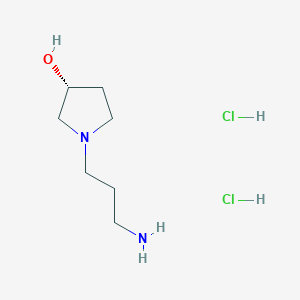

(3R)-1-(3-Aminopropyl)pyrrolidin-3-ol;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R)-1-(3-Aminopropyl)pyrrolidin-3-ol;dihydrochloride, commonly known as SR-8993, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It is a potent agonist of the serotonin transporter (SERT) and has been found to exhibit stimulant-like effects in animal studies.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a compound closely related to the one , has been synthesized from diacetone- d -glucose, demonstrating its feasibility for laboratory synthesis (Filichev & Pedersen, 2001).

Chemical Modification and Application : This compound can be modified for various applications, such as creating Intercalating Nucleic Acids (INAs) for research in molecular biology (Filichev & Pedersen, 2003).

Applications in Biochemistry and Molecular Biology

Nucleoside Analogs : Derivatives of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol have been used to create nucleoside analogs, which are crucial in studying nucleic acids and developing antiviral drugs (Hassan et al., 2004).

Peptide Synthesis : It has applications in the synthesis of peptides, such as beta-peptides, which have potential therapeutic uses (Porter et al., 2002).

Antibacterial Compounds : Compounds derived from pyrrolidin-3-ol show promise in creating new antibiotics effective against a range of bacteria, including drug-resistant strains (Ohtake et al., 1997).

Neuraminidase Inhibitors : Researchers have developed neuraminidase inhibitors containing pyrrolidine cores, important for treating influenza (Wang et al., 2001).

Miscellaneous Applications

Large-Scale Synthesis : Efficient, large-scale synthesis techniques for pyrrolidin-3-ol derivatives have been developed, indicating its potential for industrial-scale production (Kotian et al., 2005).

Organocatalysis : Derivatives of pyrrolidin-3-ol are being explored as organocatalysts in asymmetric chemical reactions (Yan-fang, 2008).

Purine Nucleoside Phosphorylase Inhibitors : Pyrrolidine nucleotides have been synthesized as inhibitors of purine nucleoside phosphorylase, which has implications in treating various diseases (Rejman et al., 2012).

Propiedades

IUPAC Name |

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c8-3-1-4-9-5-2-7(10)6-9;;/h7,10H,1-6,8H2;2*1H/t7-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXXCDZSDUFMJK-XCUBXKJBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(2-quinolinylthio)acetamide](/img/structure/B2470203.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2470206.png)

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2470207.png)

![5-bromo-2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2470211.png)